7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

Drug Design Physicochemical Properties Lead Optimization

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a [1,2,4]triazolo[4,3-a]pyrimidine bicyclic core with a methyl substituent at the 7-position and a carboxylic acid group at the 3-position.

Molecular Formula C7H6N4O2
Molecular Weight 178.151
CAS No. 1256643-42-1
Cat. No. B580992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
CAS1256643-42-1
Synonyms7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC7H6N4O2
Molecular Weight178.151
Structural Identifiers
SMILESCC1=NC2=NN=C(N2C=C1)C(=O)O
InChIInChI=1S/C7H6N4O2/c1-4-2-3-11-5(6(12)13)9-10-7(11)8-4/h2-3H,1H3,(H,12,13)
InChIKeyOKHCRVRHLQRYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1256643-42-1): Core Structure and Procurement Profile


7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a [1,2,4]triazolo[4,3-a]pyrimidine bicyclic core with a methyl substituent at the 7-position and a carboxylic acid group at the 3-position . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a purine bioisostere . The compound is commercially available as a research building block from multiple suppliers with typical purities of 95% to 98% .

Why 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Analogs


Substitution of this specific building block with a generic triazolopyrimidine-3-carboxylic acid analog carries significant risk of altering key molecular properties critical for drug design. The precise positioning of the methyl group and carboxylic acid on the [4,3-a] fused core dictates its hydrogen-bonding capacity, lipophilicity, and molecular recognition. As demonstrated by the quantitative logP data below, even a positional isomer can dramatically shift the partition coefficient, directly impacting pharmacokinetic profiles and target binding. A simple replacement with an unsubstituted, saturated, or regioisomeric analog would invalidate any established structure-activity relationship (SAR) and lead to unpredictable biological outcomes .

Quantitative Differentiation Evidence for 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1256643-42-1)


Lipophilicity (LogP) Differentiation Against the Unsubstituted Parent Scaffold

The target compound demonstrates a significant shift in lipophilicity compared to its unsubstituted parent, [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1018665-49-0). This difference in logP directly influences membrane permeability and solubility, making this compound a superior choice for lead optimization programs requiring enhanced permeability without a substantial increase in molecular weight .

Drug Design Physicochemical Properties Lead Optimization

Lipophilicity (LogP) Differentiation Against a Positional Regioisomer

A critical differentiation arises when comparing the target compound to its positional isomer, 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 438031-05-1). This regioisomer exhibits a LogP of 0.817, making it substantially more lipophilic. Such a large difference in partition coefficient would result in profoundly different pharmacokinetic profiles, including absorption, distribution, and clearance, despite the identical molecular formula .

Medicinal Chemistry Isosterism ADME Properties

Physicochemical Differentiation Against the Saturated Core Analog

Replacing the aromatic bicyclic core with a saturated analog, 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid (CAS 1211511-74-8), leads to a drastic change in lipophilicity. The saturated analog has a LogP of -0.91, making it highly hydrophilic. This shift would fundamentally alter the compound's ability to cross biological membranes and its interactions with hydrophobic binding pockets .

Scaffold Hopping Drug Design Physicochemical Properties

Purity and Supplier Quality Differentiation

The commercial purity of 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is available at a guaranteed NLT 98% from ISO-certified suppliers, exceeding the typical ≥95% purity offered for common analogs like the unsubstituted parent scaffold. This higher purity level reduces the risk of confounding biological results from impurities, which is critical for reproducible SAR studies .

Reproducibility Procurement Quality Control

Optimal Scientific Applications for 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Purinergic Receptors

Given its purine-isosteric scaffold and low molecular weight (178.15 g/mol), this compound serves as an ideal fragment for screening against purinergic targets. Its calculated LogP of -0.18 positions it within the 'sweet spot' for fragment solubility and permeability, reducing the need for extensive property optimization in initial library design .

Kinase Inhibitor Scaffold Development

The [1,2,4]triazolo[4,3-a]pyrimidine core is recognized for its ability to mimic the adenine portion of ATP, making it a key scaffold for kinase inhibitor design. The specific 7-methyl-3-carboxylic acid substitution pattern offers a vector for solubility enhancement and potential interaction with the kinase hinge region, a feature not achievable with the unsubstituted or saturated analogs .

Synthesis of Carboxylic Acid Bioisostere-Containing Compounds

The carboxylic acid group at position 3 provides a synthetic handle for amide coupling or esterification, while the methyl group at position 7 offers a point of metabolic stabilization. This specific combination is critical for generating compound libraries where the triazolopyrimidine core acts as a carboxylic acid bioisostere, a strategy not possible with analogs lacking the 3-position acid functionality .

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